molecular formula C18H15N3O2S B10968790 2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10968790
M. Wt: 337.4 g/mol
InChI Key: NDGIQWGPRSKHCT-UHFFFAOYSA-N
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Description

2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: triazole and thiadiazine . These compounds have significant importance in drug design and development due to their diverse pharmacological activities.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents in positions 3, 4, and 5 . The specific synthetic route for 2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one would involve the appropriate starting materials and reaction conditions.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.

    Substitution: Nucleophilic substitution reactions with appropriate reagents can modify the compound.

Major Products:: The products formed from these reactions will vary based on the specific reaction conditions and substituents. Detailed mechanistic studies are crucial to understanding the outcomes.

Scientific Research Applications

Multifunctional Uses:: Researchers have explored the applications of this compound in various fields:

    Chemistry: As a synthetic intermediate for other compounds.

    Biology: Potential bioactive properties, including enzyme inhibition and anti-lipase activity.

    Medicine: Investigations into its anticancer, antimicrobial, analgesic, anti-inflammatory, and antiviral effects.

    Industry: Possible applications in drug development.

Mechanism of Action

The precise mechanism by which 2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness:: This compound’s distinct structure sets it apart from other related molecules. further comparative studies are needed to highlight its uniqueness.

Similar Compounds::

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3-propoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3O2S/c1-2-10-23-13-7-5-6-12(11-13)16-20-21-17(22)14-8-3-4-9-15(14)19-18(21)24-16/h3-9,11H,2,10H2,1H3

InChI Key

NDGIQWGPRSKHCT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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